![molecular formula C13H17N3O2 B5848112 N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide, also known as CCPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CCPI is a pyridinecarboximidamide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in various biological processes. This compound has been reported to inhibit the activity of COX-2 by binding to its active site. This results in the inhibition of prostaglandin synthesis, which is involved in the inflammatory response. This compound has also been shown to inhibit the activity of AR by binding to its active site. This results in the inhibition of sorbitol accumulation, which is involved in the development of diabetic complications. This compound has also been reported to induce apoptosis in tumor cells by activating caspase-3.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation, reduce tumor growth, and improve glucose metabolism. This compound has also been shown to reduce oxidative stress and improve insulin sensitivity. In addition, this compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity. This compound has also been shown to have low toxicity and good stability. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide. One direction is to further investigate its mechanism of action. This can help to identify new targets for this compound and improve its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound. This can help to optimize dosing and administration of this compound in vivo. Additionally, future studies can investigate the potential of this compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-amino-pyridine with cyclohexanone in the presence of a catalyst. The resulting product is then reacted with cyanic acid to form this compound. Another method involves the reaction of 2-aminopyridine with cyclohexanone oxime, followed by the reaction with cyanic acid to form this compound. Both methods have been reported to yield this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and aldose reductase (AR), which is involved in the development of diabetic complications. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-12(11-8-4-5-9-15-11)16-18-13(17)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUBZOCFUPLIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)
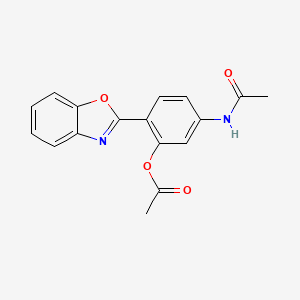
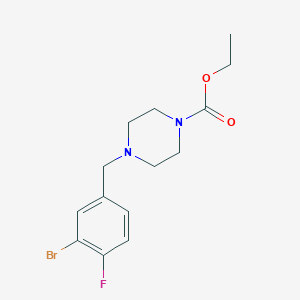
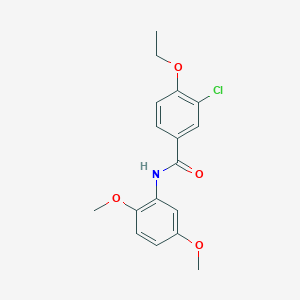
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)
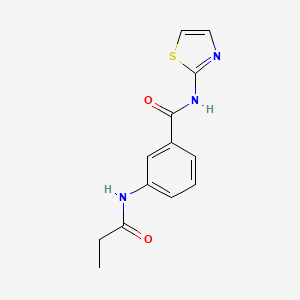
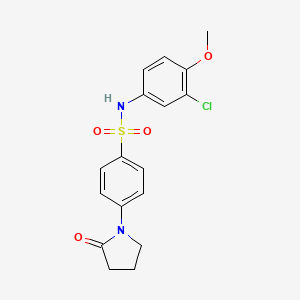
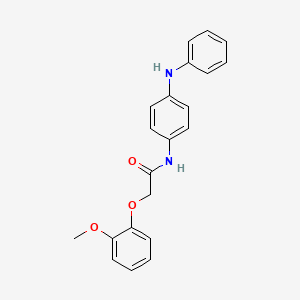
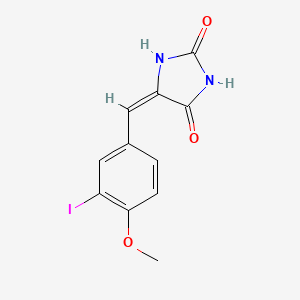
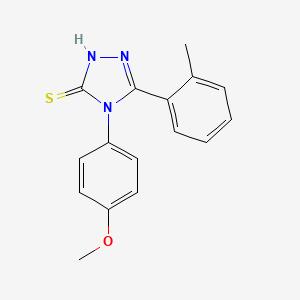
![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)
![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)
![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)
